6-Bromo-2-fluoro-3-methoxyphenol
Description
Significance of Multi-Substituted Phenolic Architectures in Advanced Synthesis
Multi-substituted phenolic architectures are foundational to the development of novel organic materials and bioactive molecules. The precise placement of different functional groups on the phenolic ring allows for fine-tuning of the molecule's electronic and steric properties. This control is crucial for creating compounds with desired characteristics, such as enhanced biological activity or specific material properties. nsf.goveurekaselect.com For instance, the presence of a halogen atom can influence a molecule's metabolic stability and binding affinity to biological targets, a key consideration in drug discovery. nih.gov Phenolic derivatives are integral to a wide range of pharmaceuticals, including antibiotics and anti-inflammatory agents, highlighting their therapeutic importance. eurekaselect.comnih.gov
The combination of a bulky bromine atom, a highly electronegative fluorine atom, and an electron-donating methoxy (B1213986) group on a phenol (B47542) ring, as seen in 6-Bromo-2-fluoro-3-methoxyphenol, creates a highly versatile chemical scaffold. This intricate substitution pattern offers multiple reactive sites for further chemical modification, making such compounds valuable precursors in multi-step synthetic pathways.
Overview of Strategic Importance for Complex Molecule Construction
Halogenated and alkoxy-substituted phenols are of strategic importance in the construction of complex molecules due to their utility in a variety of chemical transformations. Halogen atoms, for example, serve as key handles for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to building the carbon skeletons of intricate organic molecules.
Furthermore, the hydroxyl and methoxy groups can direct the regioselectivity of electrophilic aromatic substitutions and can be chemically modified to introduce other functional groups. wikipedia.org The interplay of these substituents on the phenolic ring provides chemists with a powerful toolkit for assembling complex molecular targets that would be difficult to access through other means. The use of such pre-functionalized building blocks can significantly shorten synthetic routes, improve yields, and allow for the introduction of chemical diversity in molecular libraries for drug discovery and materials science. nih.govijhmr.com
While specific experimental data for this compound is not extensively documented in publicly available literature, its structural features are characteristic of a valuable intermediate in organic synthesis. The properties of closely related isomers and analogues are well-documented, underscoring the general importance of this class of compounds. For example, isomers like 3-Bromo-2-fluoro-6-methoxyphenol are available commercially and used in synthetic chemistry. sigmaaldrich.combldpharm.com The synthesis of related structures, such as 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, has been detailed in patent literature, indicating the industrial relevance of such halogenated and methoxylated aromatic compounds as intermediates. google.com
Below is a table of representative chemical data for isomers and related compounds, which helps to contextualize the anticipated properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-2-fluoro-6-methoxyphenol | C₇H₆BrFO₂ | 221.03 | 1367707-24-1 |
| 2-Bromo-3-methoxyphenol | C₇H₇BrO₂ | 203.03 | 135999-16-5 |
| 6-Bromo-2-fluoro-3-methoxybenzaldehyde | C₈H₆BrFO₂ | 233.03 | 853792-27-5 |
| 6-Bromo-2-fluoro-3-methoxypyridine | C₆H₅BrFNO | 206.01 | - |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYVCFSGWIFGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784923-61-0 | |
| Record name | 4-Bromo-2-fluoro-3-hydroxyanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Fluoro 3 Methoxyphenol
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in 6-Bromo-2-fluoro-3-methoxyphenol towards electrophiles and nucleophiles is a consequence of the combined electronic effects of its substituents.
Influence of Substituents (Bromo, Fluoro, Methoxy (B1213986), Hydroxyl) on Electrophilic Aromatic Substitution
The hydroxyl and methoxy groups are powerful activating groups in electrophilic aromatic substitution (EAS) due to their ability to donate electron density to the ring via resonance (+M effect). gauthmath.comnih.gov Conversely, the bromo and fluoro substituents are deactivating due to their inductive electron withdrawal (-I effect), although they also possess a weaker, opposing +M effect. libretexts.org The hydroxyl group is generally a stronger activating group than the methoxy group. youtube.com
The directing effect of these substituents is crucial in determining the position of substitution. All four substituents are ortho, para-directors. libretexts.org In this compound, the positions are numbered as follows: C1-OH, C2-F, C3-OCH3, C4-H, C5-H, C6-Br. The potential sites for electrophilic attack are C4 and C5. The powerful activating and ortho, para-directing hydroxyl and methoxy groups will strongly favor substitution at the positions ortho and para to them. The hydroxyl group at C1 directs to C2 (blocked), C4, and C6 (blocked). The methoxy group at C3 directs to C2 (blocked), C4, and C6 (blocked). The fluoro group at C2 directs to C1 (blocked), C3 (blocked), and C5. The bromo group at C6 directs to C1 (blocked), C3 (blocked), and C5.
Considering the combined effects, the C4 position is activated by both the hydroxyl and methoxy groups, making it the most probable site for electrophilic attack. The C5 position is activated by the hydroxyl group (para) and deactivated by the adjacent bromo and ortho fluoro groups. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Groups | Predicted Reactivity |
| C4 | Activated by -OH (para) and -OCH3 (ortho) | Most favored site for substitution |
| C5 | Activated by -OH (meta), Deactivated by -F (ortho) and -Br (ortho) | Less favored site for substitution |
Nucleophilic Displacement Reactions at Halogenated Centers
Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the halogen. libretexts.orglibretexts.org In this compound, the ring is substituted with electron-donating hydroxyl and methoxy groups, which disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the typical SNAr mechanism. libretexts.org
However, the presence of two different halogens, bromine and fluorine, offers the potential for selective displacement. In SNAr reactions, the rate of displacement often follows the order F > Cl > Br > I, as fluorine is the most electronegative and stabilizes the intermediate carbanion most effectively, despite C-F being the strongest carbon-halogen bond. nih.gov Therefore, if a nucleophilic substitution were to be forced, the fluorine atom at the C2 position would be the more likely site of attack compared to the bromine at C6.
Reactions could potentially proceed under forcing conditions, such as high temperatures and pressures with strong nucleophiles, or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), which follow different mechanistic pathways. The presence of a boronic acid pinacol (B44631) ester derivative of this compound suggests its utility in Suzuki coupling reactions, where the bromo group would be the reactive site. sigmaaldrich.com
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key functional handle for the derivatization of this compound.
Derivatization to Esters and Ethers
The phenolic hydroxyl group can be readily converted into esters and ethers through various standard synthetic methodologies.
Esterification: The phenol (B47542) can be acylated to form esters. This is typically achieved by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. Direct Fischer esterification with a carboxylic acid is generally not effective for phenols.
Etherification: The most common method for converting a phenol to an ether is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.orgyoutube.com This involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. The reactivity of the alkyl halide follows the order methyl > primary > secondary, with tertiary halides being unsuitable due to competing elimination reactions. masterorganicchemistry.com
Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product |
| Esterification | RCOCl, Base | 6-Bromo-2-fluoro-3-methoxyphenyl ester |
| Etherification (Williamson) | 1. Base (e.g., NaH, K2CO3) 2. R-X (alkyl halide) | 6-Bromo-2-fluoro-3-methoxy-1-(alkoxy)benzene |
Protonation and Deprotonation Equilibria and their Impact on Reactivity
The acidity of the phenolic hydroxyl group, represented by its pKa value, is a critical parameter that influences its reactivity. The presence of substituents on the aromatic ring can significantly alter the pKa. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity (higher pKa). bldpharm.combldpharm.com
The deprotonated form, the phenoxide, is a much stronger nucleophile than the neutral phenol. Therefore, many reactions involving the hydroxyl group as a nucleophile, such as the Williamson ether synthesis, are carried out under basic conditions to generate the phenoxide in situ. youtube.com The acidity of the phenol also dictates the choice of base for its deprotonation.
Transformations of the Methoxy Group
The methoxy group (-OCH3) is generally a stable ether linkage. However, it can be cleaved under specific and often harsh reaction conditions to yield the corresponding phenol. The most common method for the cleavage of aryl methyl ethers is treatment with strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3). BBr3 is a particularly effective reagent for this transformation and often provides high yields under relatively mild conditions. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
The selective cleavage of the methoxy group in the presence of the phenolic hydroxyl would be challenging and likely require a protection strategy for the hydroxyl group.
Organometallic Intermediates and their Synthetic Utility
The bromine atom in this compound serves as a synthetic handle for the formation of organometallic intermediates. These intermediates are highly valuable in synthetic chemistry as they can be used to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures.
Formation of Organobromine and Organofluorine Reagents
The carbon-bromine bond in this compound is the most likely site for the formation of organometallic reagents due to its higher reactivity compared to the carbon-fluorine bond. Standard methods for generating organometallic species from aryl bromides include the formation of Grignard reagents and organolithium compounds.
Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would be expected to form the corresponding Grignard reagent, (2-fluoro-3-methoxy-6-hydroxyphenyl)magnesium bromide. However, the presence of the acidic phenolic proton would interfere with this reaction. Therefore, it is necessary to first protect the hydroxyl group, for example, as a silyl (B83357) ether or another suitable protecting group, before attempting the formation of the Grignard reagent. The resulting Grignard reagent can then be used in a variety of coupling reactions.
Organolithium Reagents: Alternatively, halogen-lithium exchange can be employed to generate the corresponding organolithium species. This is typically achieved by treating the protected this compound with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The ortho-directing effect of the methoxy and protected hydroxyl groups, as well as the fluorine atom, can influence the regioselectivity of lithiation if deprotonation competes with halogen-lithium exchange. psu.eduepfl.ch The resulting organolithium reagent is a potent nucleophile and can react with a wide range of electrophiles.
Preparation of Boronic Acid Derivatives and their Cross-Coupling Potential
A particularly useful application of the organometallic intermediates derived from this compound is the synthesis of boronic acid derivatives. These compounds are key substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The synthesis of 6-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester has been reported, indicating the successful formation of a boronic acid derivative from this scaffold. gvsu.edu This is typically achieved through one of two main routes:
Reaction of an Organometallic Intermediate with a Borate (B1201080) Ester: The Grignard or organolithium reagent formed from the protected this compound can be reacted with a borate ester, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the boronic acid. Alternatively, reaction with a pinacol borate ester can directly afford the pinacol boronate ester. mdpi.com
Palladium-Catalyzed Borylation: A more direct method is the palladium-catalyzed Miyaura borylation, where the aryl bromide is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.orgacs.org This method often shows excellent functional group tolerance. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions. organic-chemistry.orgnih.gov
Spectroscopic and Advanced Characterization Techniques for 6 Bromo 2 Fluoro 3 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Bromo-2-fluoro-3-methoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular structure.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, hydroxyl, and methoxy substituents on the benzene (B151609) ring. pdx.educhemistrysteps.comlibretexts.org
The aromatic region would likely show two doublets, corresponding to the two neighboring aromatic protons. The hydroxyl proton is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methoxy group will present as a sharp singlet further upfield.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (H-4/H-5) | 6.8 - 7.5 | d | ~8-9 |
| Aromatic H (H-4/H-5) | 6.8 - 7.5 | d | ~8-9 |
| -OH | 5.0 - 6.0 | br s | - |
| -OCH₃ | ~3.8 | s | - |
Note: The exact chemical shifts for the aromatic protons would require specific spectral data, but they are predicted to be in the downfield region typical for aromatic compounds. beilstein-journals.orgrsc.org
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the electronegative fluorine atom will show a large C-F coupling constant.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-OCH₃ | ~56 |
| Aromatic Carbons | 100 - 160 |
Note: Specific assignments for the six aromatic carbons would require detailed spectral analysis, including 2D NMR data. nih.govchemicalbook.com
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.govchemrxiv.org Coupling between the fluorine and the neighboring protons will also be observable in the ¹⁹F NMR spectrum, providing further structural information. The chemical shift is typically reported relative to a standard such as CFCl₃.
To unambiguously assign all the proton and carbon signals, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, confirming their adjacent positions on the benzene ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the protonated aromatic carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bonded to the bromine, fluorine, hydroxyl, and methoxy groups, by observing their long-range correlations with the protons of the methoxy group and the aromatic protons. nih.govyoutube.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. researchgate.net
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is expected just below 3000 cm⁻¹.
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibrations of the phenol (B47542) and the methoxy ether are expected in the 1000-1300 cm⁻¹ region.
C-F and C-Br Stretches: The absorption for the C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, usually between 500 and 600 cm⁻¹. researchgate.net
Predicted FT-IR Absorption Bands for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (stretch, broad) | 3200 - 3600 |
| C-H (aromatic stretch) | > 3000 |
| C-H (aliphatic stretch) | < 3000 |
| C=C (aromatic stretch) | 1450 - 1600 |
| C-O (stretch) | 1000 - 1300 |
| C-F (stretch) | 1000 - 1400 |
| C-Br (stretch) | 500 - 600 |
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. When applied to this compound, it would reveal a characteristic fingerprint based on the vibrations of its functional groups and aromatic ring.
Expected Data: The Raman spectrum of this compound is expected to exhibit distinct peaks corresponding to the stretching and bending vibrations of its C-Br, C-F, C-O, O-H, and C-H bonds, as well as the vibrations of the benzene ring. The positions and intensities of these peaks would be highly specific to the compound's structure.
Illustrative Data Table for Raman Spectroscopy:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| O-H Stretch | 3200-3600 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Methoxy) | 2850-2950 |
| C=C Stretch (Aromatic Ring) | 1400-1600 |
| C-O Stretch (Phenol) | 1200-1300 |
| C-O Stretch (Methoxy) | 1000-1100 |
| C-F Stretch | 1000-1400 |
| C-Br Stretch | 500-600 |
Note: This table presents expected ranges for the vibrational modes based on known data for similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
Expected Molecular Ion and Fragmentation: For this compound (C₇H₆BrFO₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for substituted phenols would likely involve the loss of the methoxy group (-OCH₃), a hydrogen atom (-H), or the bromine atom (-Br).
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its elemental formula (C₇H₆BrFO₂) with a high degree of confidence. The use of HRMS in the analysis of substituted phenols has been demonstrated to provide detailed structural information. nih.gov
Illustrative HRMS Data:
| Ion Formula | Calculated m/z |
| [C₇H₆⁷⁹BrFO₂]⁺ | 220.9566 |
| [C₇H₆⁸¹BrFO₂]⁺ | 222.9545 |
Note: These are calculated exact masses. Experimental values would be very close to these predictions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC-MS analysis, derivatization is often employed for phenolic compounds to increase their volatility and improve chromatographic performance. nih.gov For instance, derivatization with agents like heptafluorobutyric anhydride (B1165640) has been used for the GC-MS analysis of brominated flame retardants. nih.gov
The resulting mass spectra of the derivatives would provide structural confirmation. The fragmentation patterns of these derivatives would be characteristic and aid in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
LC-MS is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is ideal for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. shimadzu.com For this compound, LC-MS would allow for its direct analysis without the need for derivatization. shimadzu.com Studies on fluorinated phenols have utilized LC-MS to track their presence and degradation products in aqueous solutions. nih.govacs.org
Illustrative LC-MS Parameters:
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile (B52724)/Water gradient with formic acid |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
Note: These are typical parameters for the LC-MS analysis of phenolic compounds.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise information on its bond lengths, bond angles, and crystal packing. This data is invaluable for understanding its solid-state properties and intermolecular interactions. While no specific crystallographic data for this compound has been found, this technique remains the gold standard for solid-state structural elucidation.
Illustrative Crystallographic Data Table:
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | e.g., C-Br, C-F, C-O, O-H (Å) |
| Bond Angles | e.g., C-C-C, C-O-H (°) |
Note: This table illustrates the type of data obtained from an XRD analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, the absorption bands in the UV region are typically due to π → π* transitions of the benzene ring. The positions and intensities of these bands can be influenced by the substituents on the ring. The UV-Vis spectrum of 6-bromo-2-naphthol, a related compound, has been studied in the context of its photochemical properties. nsf.gov
Expected UV-Vis Absorption Data:
| Transition | Expected Wavelength (λmax) |
| π → π* | ~270-290 nm |
Note: This is an estimated range based on the phenol chromophore with auxochromic and bathochromic shifts due to the substituents.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of phenolic compounds. rsc.org CV provides valuable insights into the oxidation and reduction potentials of a molecule, the stability of the resulting species, and the kinetics of electron transfer processes. wikipedia.orglibretexts.org The redox behavior of phenols is intrinsically linked to their antioxidant activity and their environmental fate. rsc.org
The oxidation of phenols typically involves the transfer of one electron and one proton from the hydroxyl group to form a phenoxyl radical. tandfonline.com The ease of this oxidation is highly dependent on the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups, such as methoxy and alkyl groups, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like halogens and nitro groups, tend to increase the oxidation potential, making the compound more difficult to oxidize. researchgate.netrsc.org
For "this compound," the presence of three different substituents—bromo, fluoro, and methoxy groups—will collectively influence its redox potential. The methoxy group at the 3-position is an electron-donating group, which would be expected to lower the oxidation potential. The fluoro group at the 2-position and the bromo group at the 6-position are halogens and are generally considered electron-withdrawing through their inductive effect, which would increase the oxidation potential. The net effect on the redox potential will be a balance of these opposing electronic influences.
Below is a table of experimentally determined oxidation potentials for some related phenolic compounds, illustrating the influence of different substituents.
| Compound | Oxidation Potential (V) vs. Ag/AgCl | Experimental Conditions |
| Phenol | ~0.95 | Neutral solution (0.25 M Na2SO4) |
| 2-Chlorophenol | ~1.15 | Neutral solution (0.25 M Na2SO4) |
| 4-Chlorophenol | Not specified | - |
| 2,4-Dichlorophenol | Not specified | - |
| 2,4,6-Trichlorophenol | Not specified | - |
Note: The exact oxidation potential of "this compound" would require experimental determination via cyclic voltammetry.
Capillary Electrophoresis (CE) as a Separation and Characterization Tool
Capillary electrophoresis (CE) is a highly efficient analytical technique for the separation of a wide range of analytes, including phenolic compounds. wikiversity.orgnih.gov Its advantages include high resolution, short analysis times, and minimal sample and reagent consumption. youtube.com In CE, charged analytes are separated based on their differential migration in an electric field within a narrow fused-silica capillary. youtube.com
For the separation of phenolic compounds like "this compound," the pH of the background electrolyte (BGE) is a critical parameter. mdpi.com At a pH above their pKa value, phenols are negatively charged and can be separated by their charge-to-size ratio. mdpi.com The electroosmotic flow (EOF), the bulk flow of liquid in the capillary, also plays a crucial role in the separation. youtube.com By manipulating the BGE composition, pH, and the use of additives, the separation selectivity and resolution can be optimized. nih.gov
While specific CE methods for "this compound" have not been detailed in the literature, general methodologies for the separation of phenolic compounds can be applied. A typical CE method would involve a fused-silica capillary, a buffer system (e.g., borate (B1201080) or phosphate (B84403) buffer) at a pH that ensures ionization of the phenol, and detection via UV-Vis spectrophotometry, as phenols typically exhibit strong UV absorbance. mdpi.com
The following table summarizes typical experimental conditions used for the separation of related phenolic compounds by capillary electrophoresis.
| Analyte(s) | Capillary | Background Electrolyte (BGE) | Separation Voltage | Detection |
| Phenol, Chlorophenols | Fused-silica | Sodium dodecyl sulfate (B86663) and acetonitrile containing buffer | Not specified | Chemiluminescence |
| Phenolic acids, Flavonoids | Fused-silica | 0.5 M NH4OH | Not specified | Mass Spectrometry |
| Methyl-substituted phenols | Fused-silica | Acetonitrile with acetate, bromide, or chloride | Not specified | UV Detector |
Note: The optimal CE conditions for "this compound" would need to be determined experimentally to achieve the best separation and detection.
Computational Chemistry and Theoretical Studies of 6 Bromo 2 Fluoro 3 Methoxyphenol
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations serve as a virtual laboratory to explore the intrinsic properties of molecules. For 6-Bromo-2-fluoro-3-methoxyphenol, these calculations can elucidate its three-dimensional arrangement, the distribution of electrons within the molecule, and how it is likely to interact with other chemical species. Such studies are crucial for understanding the behavior of complex organic molecules.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometric optimization. For this compound, this involves finding the arrangement of atoms that corresponds to the lowest energy state. The presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups introduces the possibility of different spatial orientations, or conformations.
The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the molecular architecture. For instance, the bond lengths within the aromatic ring and the bonds connecting the substituents to the ring can be precisely calculated.
Table 1: Predicted Geometric Parameters for this compound (Exemplary Data) Note: The following data is illustrative and would be derived from actual DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length (Å) | 1.90 |
| C-F Bond Length (Å) | 1.35 |
| C-O (hydroxyl) Bond Length (Å) | 1.36 |
| O-H Bond Length (Å) | 0.96 |
Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. DFT provides several tools to analyze the electron distribution.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgprinceton.edu A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule.
The spatial distribution of the HOMO and LUMO reveals the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups. The LUMO, on the other hand, may be distributed over the aromatic ring and the electronegative halogen atoms.
Table 2: Predicted Frontier Orbital Energies for this compound (Exemplary Data) Note: The following data is illustrative and would be derived from actual DFT calculations.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. imist.ma It highlights regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). The MEP map is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen atoms and the fluorine atom, indicating these as likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it susceptible to attack by nucleophiles.
DFT calculations can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.
Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei in this compound can be calculated. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of the compound. For instance, the chemical shift of the hydroxyl proton would be sensitive to its involvement in any intramolecular hydrogen bonding.
Furthermore, the vibrational frequencies corresponding to the different modes of vibration within the molecule can be computed. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes, such as the O-H stretching frequency, can provide information about the strength of the hydroxyl bond and its molecular environment. acs.orgnih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Data) Note: The following data is illustrative and would be derived from actual DFT calculations, referenced against a standard like TMS.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1-OH | 150.2 |
| C2-F | 145.8 |
| C3-OCH3 | 155.1 |
| C4 | 115.4 |
| C5 | 125.6 |
Electronic Structure Analysis
Quantum Chemical Descriptors and Reactivity Indices
Electrophilicity and Nucleophilicity Indices
The electrophilicity index (ω) and nucleophilicity index (Nu) are crucial in predicting a molecule's behavior in chemical reactions. A high electrophilicity index suggests a good electrophile, while a high nucleophilicity index indicates a good nucleophile. For this compound, the presence of electron-withdrawing groups like bromine and fluorine, and the electron-donating methoxy and hydroxyl groups, creates a complex electronic environment. Theoretical calculations would be necessary to determine the precise values of these indices and to predict whether the molecule would preferentially act as an electrophile or a nucleophile in a given reaction.
Theoretical Insights into Reaction Mechanisms and Regioselectivity
While specific theoretical studies on the reaction mechanisms of this compound are not documented in the searched literature, computational methods such as Density Functional Theory (DFT) are powerful tools for such investigations. These studies could elucidate the transition states and energy barriers for various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. The directing effects of the hydroxyl, methoxy, fluoro, and bromo substituents would determine the regioselectivity of these reactions. For instance, the activating hydroxyl and methoxy groups would likely direct incoming electrophiles to the ortho and para positions relative to them, while the halogens would have a deactivating but ortho-para directing effect. The precise outcome would depend on the interplay of these electronic and steric factors.
Tautomerism and Isomerization Studies
Phenols can exhibit keto-enol tautomerism. For this compound, theoretical calculations could determine the relative energies of the phenolic tautomer versus its potential keto tautomers. It is generally expected that the aromatic phenolic form is significantly more stable. Isomerization studies could explore the energy landscape for the migration of the substituents around the aromatic ring, providing insights into the relative stabilities of different isomers. Such studies, however, have not been specifically reported for this compound.
Non-Covalent Interactions and Intermolecular Forces Analysis
The nature and strength of non-covalent interactions in this compound can be analyzed using computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the non-covalent interaction (NCI) index. These interactions, including hydrogen bonding (from the hydroxyl group), halogen bonding (from the bromine atom), and π-stacking, are crucial in determining the solid-state structure and physical properties of the compound. Theoretical studies on substituted benzenes and phenols suggest that such interactions play a vital role in the formation of molecular aggregates and crystal packing. researchgate.net However, a specific analysis of the intermolecular forces for this compound is not available in the current body of scientific literature.
Applications of 6 Bromo 2 Fluoro 3 Methoxyphenol As a Synthetic Building Block in Advanced Organic Chemistry
Precursor in the Synthesis of Diverse Aromatic Systems
The reactivity of the various substituents on 6-Bromo-2-fluoro-3-methoxyphenol allows it to serve as a starting point for the synthesis of a broad range of complex aromatic and heterocyclic compounds. The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing activators in electrophilic aromatic substitution, while the bromine and fluorine atoms provide handles for cross-coupling and nucleophilic substitution reactions, respectively.
The synthesis of polysubstituted benzene (B151609) derivatives is a fundamental challenge in organic chemistry, often requiring careful strategic planning to control regioselectivity. libretexts.org The order in which substituents are introduced is critical and is dictated by the directing effects of the groups already present on the ring. pressbooks.publibretexts.org this compound is an excellent starting material for creating such molecules due to its pre-defined substitution pattern.
The bromine atom is particularly useful as it can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govnih.gov These reactions allow for the introduction of a wide variety of carbon-based substituents (alkyl, aryl, alkynyl groups) at the C-6 position.
Furthermore, the fluorine atom, positioned ortho to the bromine, can be a site for nucleophilic aromatic substitution (SNAr), especially if an electron-withdrawing group is introduced elsewhere on the ring. It is known that fluoroarenes can be converted into corresponding methoxy derivatives via nucleophilic displacement, and this principle can be extended to other nucleophiles. nih.gov The phenolic hydroxyl group can also be used to direct further substitutions or can be converted into other functional groups, such as ethers or esters, to modify its electronic influence and introduce additional diversity.
Table 1: Potential Reactions for Synthesizing Substituted Benzene Derivatives from this compound This table is illustrative and based on general organic chemistry principles.
| Reaction Type | Reagents/Catalyst | Position of Functionalization | Introduced Group |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-6 (replaces Br) | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C-6 (replaces Br) | Alkynyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-6 (replaces Br) | Amino group |
| Etherification (Williamson) | Alkyl halide, Base | O-atom of phenol (B47542) | O-Alkyl group |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe) | C-2 (replaces F) | Varies (e.g., Methoxy) |
The substitution pattern of this compound makes it an ideal precursor for the construction of fused heterocyclic systems, which are common motifs in pharmaceuticals and natural products.
Benzofurans: Benzofurans are a class of oxygen-containing heterocycles with a wide range of biological activities. lbp.worldnih.gov Several synthetic routes to benzofurans begin with ortho-halophenols. organic-chemistry.org As this compound is a substituted 2-bromophenol, it can be utilized in annulation reactions to form the furan ring. For example, palladium-catalyzed coupling of the phenol with alkynes, followed by intramolecular cyclization, is a common strategy. organic-chemistry.org A general procedure for synthesizing 2,3-disubstituted benzofurans involves the reaction of 2-bromophenol derivatives with α,β-unsaturated aldehydes. rsc.org The substituents on the starting phenol (fluoro and methoxy) would be incorporated into the final benzofuran product, leading to highly functionalized heterocyclic systems.
Quinolines: Quinolines are nitrogen-containing heterocyclic scaffolds prevalent in medicinal chemistry, known for their diverse pharmacological properties. researchgate.netnih.gov The synthesis of quinolines often involves the condensation of anilines or their derivatives with carbonyl compounds. While this compound is not an aniline itself, it can be converted into the corresponding aniline derivative through a sequence such as O-alkylation, nitration, reduction of the nitro group, and finally conversion of the O-alkyl group back to a hydroxyl if needed, or by using Buchwald-Hartwig amination on the bromine. This resulting highly substituted aniline could then undergo classic quinoline syntheses like the Friedländer or Doebner-von Miller reactions. organic-chemistry.org For instance, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline has been described starting from p-anisidine, highlighting the utility of substituted anilines in quinoline synthesis. researchgate.net Furthermore, compounds like 6-bromo-2-methoxyquinoline derivatives serve as important intermediates in the synthesis of complex molecules. researchgate.netgoogle.com
Scaffold for Complex Molecular Design and Chemical Space Exploration
In drug discovery and materials science, the exploration of chemical space—the vast ensemble of all possible molecules—is crucial for identifying novel compounds with desired properties. nih.govnih.gov Scaffolds are core molecular frameworks upon which diverse functional groups can be appended to generate libraries of related compounds. This compound serves as an excellent scaffold for this purpose.
Its rigid aromatic core presents multiple, chemically distinct points for diversification. The ability to selectively functionalize the bromine, fluorine, hydroxyl, and the aromatic ring itself allows for the systematic generation of a library of analogues. This systematic approach is key to understanding structure-activity relationships (SAR). A closely related structure, tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate, has been used in the synthesis of ligands targeting the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase, a critical target in drug discovery. dundee.ac.uk This demonstrates the value of the bromo-fluoro-methoxyphenyl core as a scaffold for designing highly specific and potent bioactive molecules. The diversification of such phenolic scaffolds through direct C-H functionalization is a powerful tool for increasing molecular complexity and exploring new regions of chemical space. researchgate.netrsc.orgrsc.org
Table 2: Diversification Points on the this compound Scaffold
| Position/Group | Potential Modifications | Example Reaction Types |
|---|---|---|
| C-6 (Bromo) | C-C, C-N, C-O bond formation | Cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) |
| C-1 (Hydroxyl) | Ether, ester formation; Directing group | Williamson ether synthesis, Acylation, Ortho-lithiation |
| C-2 (Fluoro) | Nucleophilic substitution | SNAr with alkoxides, amines |
| Aromatic Ring (C-4, C-5) | Introduction of new substituents | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |
Development of New Synthetic Methodologies Utilizing its Unique Substitution Pattern
The development of novel synthetic methods often relies on substrates with unique reactivity that can be exploited to achieve new transformations. The specific arrangement of functional groups in this compound offers such opportunities. The interplay between the electron-donating hydroxyl and methoxy groups and the halogen substituents creates a distinct electronic environment that can be harnessed for regioselective reactions.
For example, the development of ortho-functionalization methodologies directed by the phenol group could be explored, with the existing substituents influencing the regiochemical outcome. The presence of both a bromine and a fluorine atom on the same ring allows for the development of selective or sequential cross-coupling and nucleophilic substitution reactions. A synthetic strategy could involve first performing a palladium-catalyzed reaction at the more reactive C-Br bond, followed by a nucleophilic substitution at the C-F bond under different conditions. This one-pot or sequential functionalization of a single molecule provides an efficient route to highly complex products.
The combination of a nucleophilic hydroxyl group and an electrophilic carbon ortho to it (C-2, bearing the fluorine) could also be exploited in intramolecular cyclization reactions to form novel heterocyclic ring systems, expanding beyond the common benzofurans. The development of new catalytic systems that can differentiate between the C-Br and C-F bonds based on subtle differences in reactivity is another area of research where this molecule could serve as a valuable test substrate. The functionalization of such unprotected phenols is a growing area of research aimed at the valorization of these important chemical feedstocks. researchgate.netrsc.org
Future Research Directions and Unexplored Academic Avenues
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a significant area for future research in the synthesis of 6-Bromo-2-fluoro-3-methoxyphenol. acs.org Traditional multi-step syntheses of highly substituted phenols often rely on harsh reagents, toxic solvents, and energy-intensive conditions. chemistryjournals.net Future research should prioritize the development of more environmentally benign and economically viable synthetic pathways.
Key areas for investigation include:
Atom Economy and Waste Minimization: Future synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. researchgate.net Metrics such as Process Mass Intensity (PMI) and E-Factor can be employed to evaluate and compare the "greenness" of different synthetic approaches. researchgate.netmdpi.com The pharmaceutical industry, for instance, has increasingly adopted PMI as a key metric for assessing the environmental footprint of manufacturing processes. acs.orgresearchgate.net
Use of Greener Solvents and Reagents: Research should focus on replacing traditional hazardous solvents with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents. acs.org Similarly, the development of synthetic methods that avoid the use of stoichiometric, toxic reagents in favor of catalytic alternatives is a critical goal. For example, greener methods for the halogenation of aromatic compounds are being actively explored to reduce the environmental impact of these common reactions. mdpi.com
Renewable Feedstocks: A long-term and ambitious research direction would be to develop synthetic pathways that utilize renewable feedstocks derived from biomass. cmu.edu While challenging, this approach aligns with the ultimate goal of a circular economy in chemical manufacturing.
A comparative table of green chemistry metrics for hypothetical synthetic routes to this compound could be a valuable tool for assessing progress in this area.
| Metric | Traditional Route (Hypothetical) | Green Route (Hypothetical) |
| Process Mass Intensity (PMI) | High (e.g., >100) | Low (e.g., <50) |
| Atom Economy | Low | High |
| E-Factor | High | Low |
| Solvent Choice | Halogenated solvents | Water, bio-solvents |
| Reagent Type | Stoichiometric, hazardous | Catalytic, benign |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms presents a transformative opportunity for the synthesis of this compound. nih.govpsu.edu These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions. oregonstate.edu
Future research in this area could focus on:
Development of Continuous Flow Processes: Designing a continuous, multi-step synthesis of this compound would offer significant advantages in terms of scalability, reproducibility, and safety, especially when handling potentially hazardous intermediates. nih.gov Flow chemistry allows for precise control over temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov
High-Throughput Experimentation: Automated synthesis platforms can be utilized to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal synthetic routes. portlandpress.comscientificupdate.com This data-driven approach can significantly accelerate the discovery and optimization of new reactions. rsc.org
The development of a fully automated and continuous synthesis of this compound would represent a significant advancement in the manufacturing of complex, functionalized aromatic compounds.
Advanced Computational Modeling for Reaction Discovery and Optimization
Advanced computational modeling, including Density Functional Theory (DFT) and machine learning, is poised to play a crucial role in the future synthesis of this compound. rsc.orgnih.gov These in silico methods can provide deep mechanistic insights, predict reaction outcomes, and guide the design of more efficient synthetic strategies. researchgate.net
Unexplored academic avenues in this domain include:
Mechanistic Elucidation with DFT: DFT calculations can be employed to investigate the reaction mechanisms of key synthetic steps, such as the regioselective halogenation or functionalization of the phenolic ring. nih.govrsc.orgnih.gov Understanding the transition states and intermediates can help in the rational design of catalysts and reaction conditions to favor the desired product.
Predictive Synthesis with Machine Learning: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. nih.gov This predictive power can be used to identify promising synthetic routes for this compound and to optimize reaction conditions for maximum yield and selectivity. acs.org
In Silico Design of Novel Catalysts: Computational tools can be used to design novel catalysts with enhanced activity and selectivity for specific transformations in the synthesis of this compound. This could involve the design of organocatalysts, transition metal complexes, or even engineered enzymes.
The synergy between computational modeling and experimental work will be key to unlocking new and efficient synthetic pathways.
Exploration of Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of traditional chemical methods, offers a powerful and sustainable approach for the synthesis of complex molecules like this compound. rsc.orgresearchgate.net The use of enzymes can lead to highly selective reactions under mild conditions, reducing the need for protecting groups and minimizing the formation of byproducts. chemistryjournals.netyoutube.com
Future research in this area should explore:
Enzymatic Halogenation and Methoxylation: A significant area of research is the discovery and engineering of enzymes, such as halogenases and methyltransferases, that can selectively introduce bromine, fluorine, and methoxy (B1213986) groups onto an aromatic scaffold. nih.govnih.gov While enzymatic fluorination is particularly challenging, advances in protein engineering may make this a future possibility.
Biocatalytic Desymmetrization: For prochiral precursors, enzymes could be used for the enantioselective functionalization of the aromatic ring, providing access to chiral derivatives of this compound.
Chemoenzymatic Cascade Reactions: The development of one-pot, multi-step cascade reactions that combine enzymatic and chemical transformations would be a highly efficient and sustainable approach. rsc.orgresearchgate.netmdpi.com For instance, an enzymatic reaction could be used to create a key intermediate that is then further transformed in the same pot using a chemical catalyst.
The exploration of chemoenzymatic routes holds immense promise for the development of highly selective, efficient, and sustainable syntheses of this compound and other valuable fine chemicals. portlandpress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
